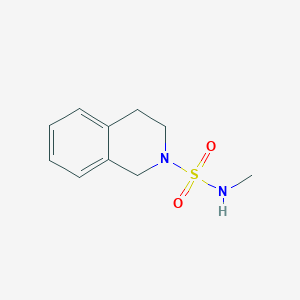

N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core with a sulfonamide group attached, which contributes to its unique chemical properties.

Mécanisme D'action

Target of Action

N-Methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant . The primary targets of 1MeTIQ are dopaminergic neurons .

Mode of Action

1MeTIQ demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .

Biochemical Pathways

1MeTIQ affects the dopamine metabolism . It inhibits the monoamine oxidase (MAO)-dependent oxidation of dopamine and serotonin in all investigated structures . This leads to increased concentrations of monoamines in the brain .

Pharmacokinetics

It is known that 1metiq is an endogenous substance present in the mammalian brain . This suggests that it has good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of 1MeTIQ’s action are primarily neuroprotective. It has been shown to reduce the immobility time in the forced swimming test (FST) in rats, suggesting an antidepressant-like effect . It also produces some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered 1MeTIQ in high doses .

Action Environment

The action, efficacy, and stability of 1MeTIQ can be influenced by various environmental factors. For example, the presence of other substances in the brain, such as neurotoxins, can affect its neuroprotective activity . .

Analyse Biochimique

Biochemical Properties

N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide has been found to interact with various enzymes, proteins, and other biomolecules . It has been suggested that it may have a role in monoamine oxidase (MAO) inhibition, which could potentially affect the metabolism of neurotransmitters such as dopamine and serotonin .

Cellular Effects

The effects of this compound on cells are diverse and complex. It has been suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have neuroprotective effects, potentially through its ability to antagonize the behavioral syndrome produced by neurotoxins .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that it may inhibit MAO, leading to changes in neurotransmitter metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with findings suggesting that its effects vary with different dosages . For instance, it has been shown to produce some damage to dopaminergic neurons in rats when administered in high doses .

Metabolic Pathways

This compound is thought to be involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

It is thought to interact with various transporters or binding proteins, which could influence its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . The sulfonamide group can then be introduced through a sulfonation reaction using reagents like sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reducing agents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, selenium dioxide.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrones, while substitution reactions can produce a wide range of substituted tetrahydroisoquinoline derivatives .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

N-methyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide can be compared with other tetrahydroisoquinoline derivatives, such as:

1,2,3,4-Tetrahydroisoquinoline: A simpler structure without the sulfonamide group, known for its neuroactive properties.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar to this compound but lacks the sulfonamide group, also studied for its neuroprotective effects.

4-Substituted N-methyl-1,2,3,4-tetrahydroisoquinolines: These compounds have various substituents at the 4-position, leading to different biological activities.

The uniqueness of this compound lies in its combination of the tetrahydroisoquinoline core with a sulfonamide group, which imparts distinct chemical and biological properties.

Propriétés

IUPAC Name |

N-methyl-3,4-dihydro-1H-isoquinoline-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-11-15(13,14)12-7-6-9-4-2-3-5-10(9)8-12/h2-5,11H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZBCSFAHHVGLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)N1CCC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-CHLOROPHENOXY)-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-2-METHYLPROPANAMIDE](/img/structure/B2748704.png)

![2-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-6-fluorobenzamide](/img/structure/B2748706.png)

![6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B2748713.png)

![N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748714.png)

![3-Benzyl-8-(5-chloro-2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2748715.png)

![N-[4-(diethylamino)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2748720.png)

![4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2748725.png)